molecular formula C35H60O3 B1239973 Epiandrosterone palmitate CAS No. 54614-67-4

Epiandrosterone palmitate

Cat. No.: B1239973
CAS No.: 54614-67-4
M. Wt: 528.8 g/mol
InChI Key: WBXNSTQSGWGFLG-LWTNCAELSA-N
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Description

Epiandrosterone palmitate is a steroid ester formed by the conjugation of epiandrosterone (a 5α-reduced androgen metabolite) with palmitic acid. Epiandrosterone itself (C19H30O2) is a weak androgen and neurosteroid, with a molecular weight of 290.44 g/mol, a melting point of 172–174°C, and low water solubility .

Properties

CAS No.

54614-67-4

Molecular Formula

C35H60O3

Molecular Weight

528.8 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hexadecanoate

InChI

InChI=1S/C35H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)38-28-22-24-34(2)27(26-28)18-19-29-30-20-21-32(36)35(30,3)25-23-31(29)34/h27-31H,4-26H2,1-3H3/t27-,28-,29-,30-,31-,34-,35-/m0/s1

InChI Key

WBXNSTQSGWGFLG-LWTNCAELSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C

Synonyms

androsterone 3-palmitate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Epiandrosterone palmitate undergoes hydrolysis under acidic or basic conditions to regenerate epiandrosterone and palmitic acid.

a. Acidic Hydrolysis

  • Conditions: HCl or H<sub>2</sub>SO<sub>4</sub> (pH 1–4), 40–60°C, 2–6 hours .

  • Mechanism: Protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Byproducts: Minimal; palmitic acid precipitates upon cooling.

b. Alkaline Hydrolysis (Saponification)

  • Conditions: NaOH/KOH (1–2M) in ethanol/water, reflux (70–80°C), 1–3 hours .

  • Mechanism: Nucleophilic acyl substitution by hydroxide ion.

  • Byproducts: Sodium palmitate (soap) and epiandrosterone.

Table 1: Hydrolysis Reaction Parameters

ConditionCatalystTemperatureTimeYield (%)
1M HCl-50°C4h92%
2M NaOH/EtOH-80°C2h89%

Transesterification

Transesterification with alternative alcohols (e.g., methanol) can yield epiandrosterone methyl ester, though this is less common.

Conditions:

  • Reactants: this compound + excess methanol.

  • Catalyst: Acidic (H<sub>2</sub>SO<sub>4</sub>) or enzymatic (lipases).

  • Temperature: 60–80°C, 8–12 hours .

Outcome:

  • Palmitic acid methyl ester + epiandrosterone.

Oxidation Reactions

The 17-keto group in this compound is resistant to oxidation under mild conditions. Strong oxidants (e.g., CrO<sub>3</sub>) may degrade the steroidal backbone.

Stability Notes:

  • No significant oxidation observed at the 3β-palmitoyl ester under ambient conditions .

  • Decomposition occurs >200°C, releasing CO<sub>2</sub> and hydrocarbons .

Thermal and Chemical Stability

Data from epiandrosterone’s safety profile and synthetic protocols inform stability:

  • Thermal Stability:

    • Stable up to 172–176°C (melting point) .

    • Degrades above 200°C, forming carbon oxides .

  • pH Stability:

    • Stable in neutral conditions.

    • Hydrolyzes in strong acids/bases (pH <2 or >12) .

Table 2: Stability Profile

ConditionObservationSource
100°C, dry airNo decomposition (24h)
1M HCl, 60°CComplete hydrolysis in 4h
1M NaOH, 80°CComplete saponification in 2h

Analytical Characterization

Key methods for verifying reactions:

  • HPLC: Purity analysis (C18 column, methanol/water = 90:10, UV detection at 240 nm) .

  • NMR: <sup>1</sup>H NMR (CDCl<sub>3</sub>) confirms ester formation (δ 4.65 ppm, C3-O-CO-) .

  • IR: Ester carbonyl peak at 1740 cm<sup>-1</sup> .

Comparison with Similar Compounds

Structural and Functional Analogues

Epiandrosterone Acetate (CAS 1239-31-2)
  • Structure : Epiandrosterone esterified with acetic acid.
  • Applications : Used as a chemical intermediate in pharmaceutical synthesis .
  • Key Differences : The shorter acetate chain reduces lipophilicity compared to palmitate, leading to faster metabolic clearance.
Epiandrosterone Sulfate (CAS 977-35-5)
  • Structure : Sulfated form of epiandrosterone.
  • Applications : Acts as a neurosteroid with modulatory effects on GABA receptors .
  • Key Differences : Sulfation increases water solubility, enabling systemic circulation without requiring enzymatic hydrolysis, unlike palmitate esters.

Palmitate Esters in Therapeutic and Industrial Contexts

Retinyl Palmitate (Vitamin A Palmitate)
  • Structure: Retinol conjugated with palmitic acid.
  • Applications : Widely used in skincare and pharmaceuticals for its antioxidant and anti-aging properties. Enhances skin barrier function and collagen synthesis .
  • Key Differences : Unlike epiandrosterone palmitate, retinyl palmitate directly contributes to vitamin A activity, influencing cell differentiation and immune function.
Sitosteryl Palmitate
  • Structure : Phytosterol (sitosterol) esterified with palmitic acid.
  • Applications : Used in industrial analysis and as a cholesterol-lowering agent in functional foods .
5-Bromo-6-chloro-3-indolyl Palmitate
  • Structure : Indole derivative with a palmitate group.
  • Applications : Investigated for its pro-apoptotic effects in cancer research .
  • Key Differences : The indole core enables distinct mechanisms (e.g., kinase inhibition) unrelated to steroid signaling.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Solubility Profile Research Findings
This compound C35H58O4 542.83 Potential androgen therapy, neurosteroid delivery Lipophilic, insoluble in water Limited studies; inferred stability from palmitate analogs
Epiandrosterone Acetate C21H32O3 332.48 Pharmaceutical intermediate Moderate lipophilicity Marketed globally as a chemical intermediate
Retinyl Palmitate C36H60O2 524.86 Skincare, vitamin A supplementation Oil-soluble, emulsifiable Clinically proven to reduce photoaging
Sitosteryl Palmitate C45H78O2 667.11 Industrial analysis, nutraceuticals Insoluble in water Reduces LDL cholesterol in preclinical models

Mechanistic and Pharmacokinetic Insights

  • Lipophilicity and Bioavailability : Palmitate esters generally exhibit prolonged half-lives due to slow hydrolysis in vivo. For example, retinyl palmitate’s stability in emulsions enhances its dermal absorption , a property likely shared by this compound.
  • Metabolic Fate : Esterases in the liver and plasma hydrolyze palmitate esters to release the parent compound. This contrasts with sulfate conjugates (e.g., epiandrosterone sulfate), which are excreted unchanged .
  • Toxicity Profile : Free palmitic acid is implicated in lipotoxicity (e.g., cardiomyocyte apoptosis ), but esterification mitigates this risk by altering cellular uptake pathways.

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